molecular formula C9H11NO2 B13296836 2-(3,5-Dimethylpyridin-2-yl)acetic acid

2-(3,5-Dimethylpyridin-2-yl)acetic acid

Cat. No.: B13296836
M. Wt: 165.19 g/mol
InChI Key: BKYGYFHJXVRUAG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyridin-2-yl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetic acid typically involves the reaction of 3,5-dimethylpyridine with a suitable acetic acid derivative. One common method is the alkylation of 3,5-dimethylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: A precursor in the synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetic acid.

    2-(3,5-Dimethylpyridin-2-yl)methanol: A related compound with similar structural features.

    2-(3,5-Dimethylpyridin-2-yl)ethylamine: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-7(2)8(10-5-6)4-9(11)12/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

BKYGYFHJXVRUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(=O)O)C

Origin of Product

United States

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